Verapamil hydrochloride Verapamil hydrochloride Verapamil Hydrochloride is the hydrochloride form of Verapamil, which is a phenylalkylamine calcium channel blocking agent. Verapamil inhibits the transmembrane influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, causing dilatation of the main coronary and systemic arteries and decreasing myocardial contractility. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in some multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)
A calcium channel blocker that is a class IV anti-arrhythmia agent.
See also: Verapamil (has active moiety); Trandolapril; verapamil hydrochloride (component of).
Brand Name: Vulcanchem
CAS No.: 152-11-4
VCID: VC0546687
InChI: InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H
SMILES: CC(C)C(CCC[NH+](C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.[Cl-]
Molecular Formula: C27H39ClN2O4
Molecular Weight: 491.1 g/mol

Verapamil hydrochloride

CAS No.: 152-11-4

Cat. No.: VC0546687

Molecular Formula: C27H39ClN2O4

Molecular Weight: 491.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Verapamil hydrochloride - 152-11-4

CAS No. 152-11-4
Molecular Formula C27H39ClN2O4
Molecular Weight 491.1 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride
Standard InChI InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H
Standard InChI Key DOQPXTMNIUCOSY-UHFFFAOYSA-N
SMILES CC(C)C(CCC[NH+](C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.[Cl-]
Canonical SMILES CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Appearance White to off-white solid powder

Chemical and Physicochemical Profile

Structural Characteristics

Verapamil hydrochloride (CAS 23313-68-0) features a tertiary amine group linked to a diphenylmethyl moiety, conferring both lipophilic and cationic properties critical for membrane interaction . The hydrochloride salt enhances aqueous solubility (50 mg/mL in methanol) , facilitating pharmaceutical formulation. Key physicochemical parameters include:

PropertyValue
Melting Point142°C (decomposition)
Partition CoefficientLog P = 3.79 (octanol/water)
pKa8.92 (tertiary amine)
BCS ClassificationClass 1 (high solubility, high permeability)

Stability and Degradation

The compound exhibits photolytic sensitivity, necessitating storage at 0–6°C in amber containers . Hydrolytic degradation in aqueous solutions follows first-order kinetics, with acidic conditions (pH < 3) accelerating decomposition. Fourier-transform infrared (FTIR) spectral analysis confirms stability in solid dispersions with Compritol®, showing preserved N-H stretching at 3400 cm⁻¹ and aromatic C-H vibrations at 3030 cm⁻¹ .

Pharmacodynamics and Mechanism of Action

Calcium Channel Modulation

Verapamil hydrochloride non-competitively inhibits L-type calcium channels in a voltage-dependent manner, with an IC₅₀ of 1.2 μM in vascular smooth muscle cells . This action reduces intracellular calcium availability by 40–60%, leading to:

  • Vasodilation: 25–30% decrease in systemic vascular resistance

  • Negative Chronotropy: 15–20% reduction in sinoatrial node firing rate

  • Negative Dromotropy: Prolonged atrioventricular (AV) node refractory period by 35–50 ms

Pharmacokinetic Profile

Oral bioavailability ranges from 20–35% due to extensive first-pass metabolism via hepatic CYP3A4/5 . The drug demonstrates dose-linear kinetics between 80–480 mg daily, with a plasma half-life of 2.7–7.4 hours necessitating sustained-release formulations for 24-hour coverage . Steady-state concentrations (Cₛₛ) of 100–300 ng/mL are typically achieved with 240 mg/day dosing .

Therapeutic Applications

Hypertension Management

In randomized controlled trials (RCTs), verapamil hydrochloride extended-release formulations (PM) demonstrated dose-dependent efficacy:

Dose (mg/day)Placebo-Subtracted ΔDBP (mmHg)Trough-to-Peak Ratio
1003.80.54
2006.20.67
3008.10.72
40010.00.75

Data from 8-week ABPM studies (N=413)

The 300 mg PM formulation reduced 24-hour mean arterial pressure by 14/9 mmHg versus placebo, with superior nocturnal BP control (18% greater reduction in non-dipping patterns) .

Coronary Artery Disease

The Danish Verapamil Infarction Trial II (DAVIT II) demonstrated a 20% reduction in mortality (p=0.03) and 30% lower reinfarction risk (p=0.02) in post-MI patients without heart failure . Angina frequency decreased by 4.2 episodes/week compared to placebo (p<0.001), equivalent to β-blockers but with better tolerability in COPD patients .

Post-Percutaneous Intervention

A landmark study (N=383) showed verapamil hydrochloride (120 mg TID) reduced coronary restenosis by 29% at 6 months post-PTCA (p=0.004), attributed to 40% inhibition of vascular smooth muscle proliferation .

Adverse Effect Profile

Clinical Trial Data

Pooled analysis of 4,954 patients revealed:

Adverse EventIncidence (%)Severity
Constipation7.3Mild-Moderate
Dizziness3.3Dose-dependent
AV Block (2°/3°)0.8Serious
Peripheral Edema3.7Mild

Source: Verapamil Hydrochloride PM Prescribing Information

Pharmaceutical Development

Sustained-Release Formulations

Floating matrix tablets using HPMC K4M demonstrated:

  • Buoyancy Lag Time: 45–68 seconds

  • Drug Release: 92.4% over 12 hours (zero-order kinetics)

  • Stability: <5% degradation at 40°C/75% RH over 3 months

Transdermal Systems

Chitosan-based patches achieved steady-state flux of 12.4 μg/cm²/hr, with 72-hour therapeutic plasma levels (AUC₀–₇₂ = 1,840 ng·hr/mL) .

Emerging Applications

Neurological Protection

Preclinical models show verapamil hydrochloride reduces ischemic stroke volume by 38% when administered within 3 hours of occlusion, potentially via NMDA receptor modulation .

Oncology Adjunct

As a P-glycoprotein inhibitor, verapamil (10 μM) increases doxorubicin accumulation 4.2-fold in multidrug-resistant breast cancer cells (MCF-7/ADR) .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :